![molecular formula C16H10Cl2O2S B1283304 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 122024-71-9](/img/structure/B1283304.png)

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride" is a derivative of benzo[b]thiophene, which is a heterocyclic compound that has garnered interest in the field of synthetic medicinal chemistry due to its wide range of pharmacological properties. The benzo[b]thiophene core is a key structural motif in various compounds with potential biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

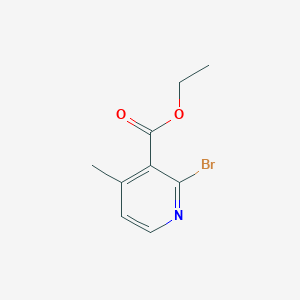

The synthesis of benzo[b]thiophene derivatives often begins with 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a starting material. This compound can be further modified to produce a variety of derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles . Additionally, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under microwave conditions has been reported, which demonstrates the versatility of benzo[b]thiophene derivatives in chemical synthesis . The reactivity of trans-1,2-diarylethenes with thionyl chloride has also been explored to produce 3-chlorobenzo[b]thiophenes, which can be further functionalized to create novel compounds with potential applications in fluorescent liquid crystalline materials .

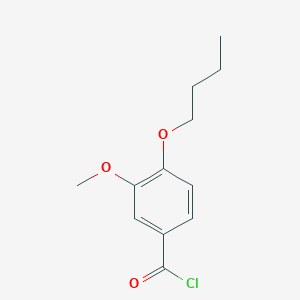

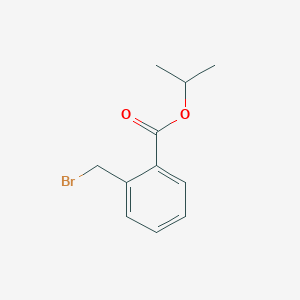

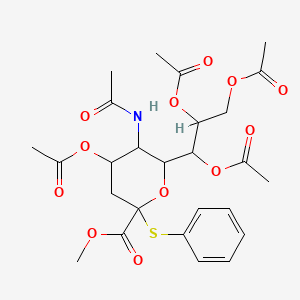

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution at the 5-position with a benzyloxy group and the presence of a chloro group at the 3-position, along with the carbonyl chloride at the 2-position, are key structural features that influence the chemical reactivity and biological activity of these compounds. The molecular structures of these derivatives are typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including intramolecular cyclization, S-alkylation, and Curtius rearrangement. The regioselectivity of alkylation reactions has been studied using AM1 semiempirical calculations, which help predict the outcomes of such reactions . The Curtius rearrangement of azidocarbonyl derivatives of benzo[b]thiophene has been used to synthesize carbamates, ureas, semicarbazides, and pyrazoles, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, stability, and solubility. The synthesized compounds are characterized by their elemental composition, and their structures are confirmed through spectral data. The biological activities of these compounds, such as their antibacterial, antifungal, and anti-inflammatory properties, are often evaluated to determine their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

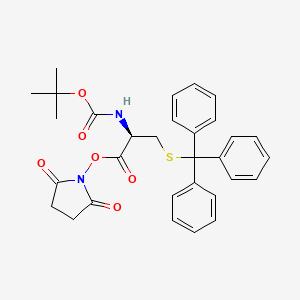

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has been utilized in the synthesis of various chemical compounds. Researchers have used it in the synthesis of carbamates, ureas, and semicarbazides, which are further screened for antimicrobial and analgesic activities (Kumara et al., 2009). Its crystal structure has been analyzed using X-ray structure determination, revealing insights into its molecular interactions (Tarighi et al., 2009).

Biological Activities

The derivatives of 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride have been investigated for various biological activities. For instance, new benzo[b]thiophene derivatives synthesized using this compound have demonstrated significant antibacterial and moderate antifungal activities (Isloor et al., 2010). Similarly, compounds derived from it have been evaluated for their antibacterial activities (Hashim, 2018).

Chemical Transformations

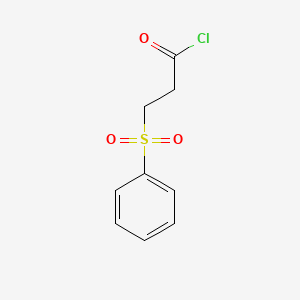

This compound has been a key player in various chemical transformations. Researchers have explored its reaction with trans-diarylethenes, leading to the synthesis of novel fluorescent liquid crystalline compounds (Han et al., 2011). Moreover, it has been used in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, potentially useful in organic semiconductor materials (Irgashev et al., 2020).

Safety And Hazards

Direcciones Futuras

Thiophene derivatives have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are a potential class of biologically active compounds and have been fascinated by a growing number of scientists . Therefore, the future directions in the research of thiophene derivatives like 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride could involve further exploration of their biological activities and potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNPQZSCMFMRPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562892 |

Source

|

| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

CAS RN |

122024-71-9 |

Source

|

| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1283245.png)